844-TFM

DNA Gyrase Topoisomerase Inhibitor Mycobacterium abscessus

Standard DNA gyrase inhibitors lack potency against multidrug-resistant M. abscessus, creating false negatives in SAR screens. 844-TFM, a novel bacterial topoisomerase inhibitor (NBTI), provides validated target engagement with IC50 1.5 µM against recombinant gyrase. - **10x potency advantage** over parent compound 844 (MIC 1.5-2.0 µM vs 8-14 µM across M. abscessus complex) - **Bactericidal vs biofilms** - enables eradication models lacking in clinical agents - **Defined resistance profile** - gyrA/gyrB mutations at 10⁻⁸/CFU, orthogonal to moxifloxacin & SPR719 - **Ready-to-use reference** - validated for broth microdilution MIC determination & recA DNA damage reporter assays

Molecular Formula C24H25F3N4O2
Molecular Weight 458.5 g/mol
Cat. No. B12409117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name844-TFM
Molecular FormulaC24H25F3N4O2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H25F3N4O2/c1-33-21-7-6-19-22(30-21)20(8-12-28-19)29-23(32)17-10-14-31(15-11-17)13-9-16-2-4-18(5-3-16)24(25,26)27/h2-8,12,17H,9-11,13-15H2,1H3,(H,28,29,32)
InChIKeyFGRSEAPAGQKQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

844-TFM: NBTI DNA Gyrase Inhibitor


844-TFM is a second-generation, piperidine-4-carboxamide (P4C) derivative that functions as a novel bacterial topoisomerase inhibitor (NBTI), specifically targeting mycobacterial DNA gyrase. It is a direct structural analogue of the hit compound MMV688844 (844) and was developed through a focused structure-activity relationship (SAR) program. The compound exhibits an in vitro inhibitory concentration (IC50) of 1.5 μM against recombinant M. abscessus DNA gyrase in a supercoiling inhibition assay and demonstrates bactericidal activity against multiple clinically relevant strains of the Mycobacterium abscessus complex [1].

Target Class
NBTI DNA gyrase inhibitor — tool compound for mycobacterial gyrase studies
Strain Panel
Supports M. abscessus complex research including subspecies abscessus, bolletii, and massiliense
Includes macrolide-resistant erm(41) T28 sequevar strains
Assay Compatibility
Suitable for broth microdilution MIC, time-kill, biofilm eradication, and recA reporter assays

844-TFM: Limitations of P4C Analog Substitution


The selection of 844-TFM over other NBTI or fluoroquinolone agents cannot be based on class-level assumptions due to critical and quantifiable differences in potency, target engagement, and pharmacokinetic (PK) profile. Within the NBTI class, gepotidacin shows significantly reduced activity against M. abscessus [1]. Compared to the parent compound MMV688844, 844-TFM was specifically engineered for superior target inhibition and whole-cell activity [1]. Furthermore, while 844-TFM demonstrates superior in vitro potency against multiple M. abscessus strains compared to the frontline fluoroquinolone moxifloxacin, it also possesses distinct liabilities, including rapid in vivo hydrolysis (plasma t1/2 = 5 min) [1]. These divergent properties—spanning target affinity, antibacterial spectrum, and metabolic stability—necessitate that 844-TFM be evaluated and procured as a unique, defined chemical probe rather than a generic representative of its structural class.

844-TFM vs Parent 844 RHS trifluoromethylphenethyl modification significantly shifts anti-mycobacterial activity; generic P4C analog substitution may alter potency profile
844-TFM vs Gepotidacin Comparable biochemical IC50 does not predict whole-cell activity; cellular penetration context may differ across NBTIs
844-TFM vs Moxifloxacin Distinct DNA gyrase binding mode; cross-resistance profile may not transfer between fluoroquinolone and P4C chemotypes

844-TFM Evidence: Potency and Resistance


Enhanced Potency vs Parent Compound 844

844-TFM exhibits a 25% improvement in biochemical potency against its target enzyme, M. abscessus DNA gyrase, compared to the parent hit compound MMV688844 [1]. This demonstrates a direct improvement in target engagement through chemical optimization.

Potency vs Parent 844
Head-to-head
MIC 1.5–2.0 μM vs 8.0–14.0 μM
5- to 10-fold activity increase
Broth microdilution; ATCC 19977 and CCUG 50184T; triplicate with technical duplicates
Supports antimicrobial screening context with lower MIC baseline
RHS trifluoromethylphenethyl group reported to enhance target engagement
DNA Gyrase Topoisomerase Inhibitor Mycobacterium abscessus

Superior Whole-Cell Activity vs Gepotidacin

In a head-to-head comparison against a panel of clinically relevant nontuberculous mycobacteria (NTM) strains, 844-TFM demonstrated superior in vitro antibacterial activity compared to the frontline fluoroquinolone moxifloxacin [1]. For three M. abscessus subspecies and clinical isolates, the Minimum Inhibitory Concentration 90 (MIC90) values for 844-TFM were consistently lower (more potent) than those for moxifloxacin.

Whole-Cell vs Gepotidacin
Head-to-head
10-fold higher whole-cell activity
Biochemical IC50 comparable (1.5 vs 2.0 μM); broth microdilution whole-cell assay
Cellular penetration context may differ across NBTIs
Enzyme inhibition alone does not predict whole-cell potency
Antimycobacterial MIC90 NTM

Activity Across M. abscessus Subspecies and Resistant Strains

As explicitly stated in the primary research, the well-studied NBTI gepotidacin shows only low activity against M. abscessus [1]. In contrast, 844-TFM and its parent compound exhibit strong antimycobacterial activity against this pathogen. This intra-class comparison highlights that NBTI scaffold modifications profoundly alter anti-M. abscessus potency.

Subspecies Coverage
Cross-study comparable
MIC 1.5–2.0 μM across all 3 subspecies
Includes erm(41) T28 sequevar clarithromycin-resistant strains; MIC 2- to 4.2-fold lower than moxifloxacin
Supports antimicrobial screening across M. abscessus complex diversity
Activity preserved against macrolide-resistant phenotypes
NBTI Gepotidacin Antimycobacterial

Limited Cross-Resistance to Moxifloxacin, None to SPR719

A key differentiating characteristic of 844-TFM is its documented metabolic liability: it is rapidly hydrolyzed in mouse plasma (t1/2 = 5 min), leading to low systemic exposure [1]. This finding is directly contrasted with the development of the α-methylated analogue 5t, which demonstrated significantly improved plasma stability. The concentration-time profile of 844-TFM after a 25 mg/kg oral dose in CD-1 mice confirms minimal oral bioavailability, establishing a clear PK baseline for this chemical series [1].

Cross-Resistance Profile
Head-to-head
No cross-resistance to SPR719
Spontaneous resistance frequency 10⁻⁸/CFU; gyrA/B mutations confer 3- to >66-fold MIC increase; limited 2- to 8-fold cross-resistance to moxifloxacin
Supports distinct binding-mode context for DNA gyrase inhibitor studies
Resistance mechanism distinct from fluoroquinolone and benzimidazole chemotypes
Pharmacokinetics Oral Bioavailability Plasma Stability

Bactericidal and Antibiofilm Activity Against M. abscessus

As a representative compound for the P4C series, 844-TFM was evaluated for hERG channel inhibition, a key predictor of drug-induced QT prolongation and cardiotoxicity. At a concentration of 10 μM, 844-TFM inhibited 93% of hERG activity [1]. This finding is a crucial benchmark for the series and highlights a significant off-target liability that must be addressed in future optimization.

Bactericidal & Antibiofilm
Class-level
Bactericidal in planktonic and biofilm cultures
Time-concentration kill assays; M. abscessus ATCC 19977; most clinical anti-M. abscessus drugs are bacteriostatic without antibiofilm activity
Supports biofilm-related research model context
Qualitative distinction from bacteriostatic agents; data to verify across additional strains
hERG Cardiotoxicity Safety Pharmacology

844-TFM Application Scenarios


In Vitro Susceptibility and SAR for M. abscessus Complex

844-TFM is optimally used as a high-potency chemical probe for in vitro validation of DNA gyrase as a target in M. abscessus. Its enhanced IC50 (1.5 μM) over the parent MMV688844 (2 μM) makes it a superior tool for biochemical and enzymatic assays [1]. Its potent antibacterial activity against a broad panel of M. abscessus strains, which is superior to moxifloxacin, further validates the P4C scaffold as a promising anti-NTM pharmacophore [1].

DNA Gyrase Target Engagement and Mechanism-of-Action Studies

844-TFM serves as a critical benchmark compound in medicinal chemistry campaigns aimed at optimizing P4C-based NBTIs. Its defined strengths (improved potency vs. 844 and moxifloxacin) and its clearly characterized liabilities (rapid plasma hydrolysis, hERG inhibition) provide a quantitative baseline for evaluating new analogues [1]. Researchers can directly compare new derivatives to 844-TFM to assess improvements in metabolic stability (e.g., t1/2 > 5 min) or reductions in off-target activity (e.g., <93% hERG inhibition at 10 μM) [1].

Antibiofilm Activity and Biofilm Eradication Models

Given that the NBTI gepotidacin exhibits weak activity against M. abscessus [1], 844-TFM represents a structurally distinct P4C subclass that is specifically active against this pathogen. Procuring 844-TFM is therefore essential for comparative mechanism-of-action studies aimed at understanding the structural determinants of anti-M. abscessus activity within the broader NBTI class [1].

Resistance Mechanism and Mutant Selection Studies

The documented, rapid in vivo hydrolysis of 844-TFM (t1/2 = 5 min) and poor oral bioavailability makes it an ideal candidate for testing novel formulation strategies or for serving as a substrate in the design of prodrugs [1]. Its use as a positive control in stability assays, comparing it to more stable analogues like 5t, provides a direct, quantitative measure of formulation or pro-moiety success in overcoming enzymatic degradation [1].

Application
Selection Property
Validation Focus
M. abscessus complex susceptibility and SAR
Antimicrobial screening context with reported MIC range
Broth microdilution MIC endpoints; subspecies coverage review
DNA gyrase target engagement and mechanism-of-action
Cross-resistance profile distinct from fluoroquinolones
recA reporter assay; gyrA/B mutant complementation studies
Biofilm eradication and persistence models
Reported antibiofilm and bactericidal activity
Biofilm time-kill assays; drug tolerance mechanism studies
Resistance mechanism and mutant selection
Characterized resistance frequency and gyrA/B mutation landscape
Mutant selection experiments; gyrAB complementation for structure-function analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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